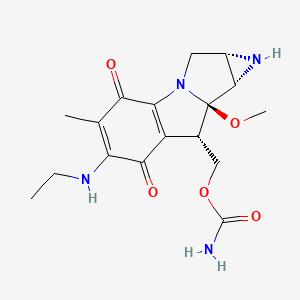
Mitomycin C, ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the mitomycin C molecule.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the ethylamine group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mitomycin C, ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Mitomycin C, ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.
Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.
Mécanisme D'action
Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin A: Another derivative of mitomycin with similar antitumor properties.
Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.
Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.
Uniqueness
Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.
Propriétés
Numéro CAS |
4117-84-4 |
|---|---|
Formule moléculaire |
C17H22N4O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
Clé InChI |
WXANZYJDRSMLFO-CJUKMMNNSA-N |
SMILES isomérique |
CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |
SMILES canonique |
CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)

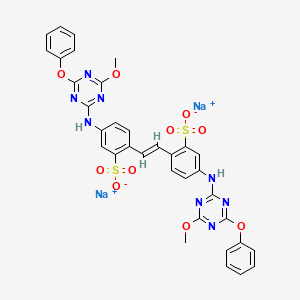
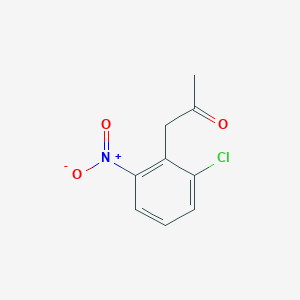

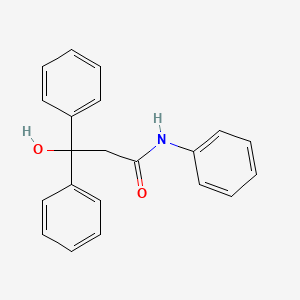
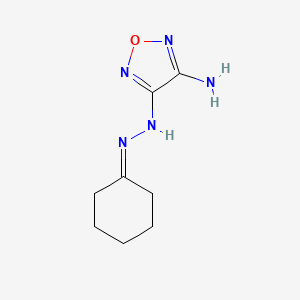
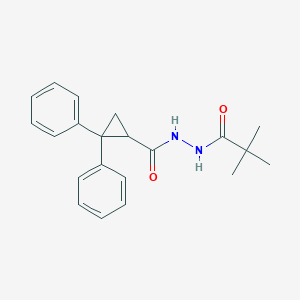
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
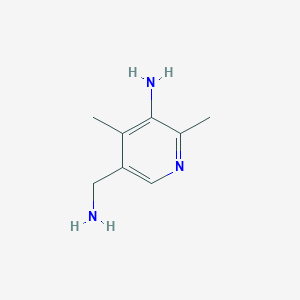
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
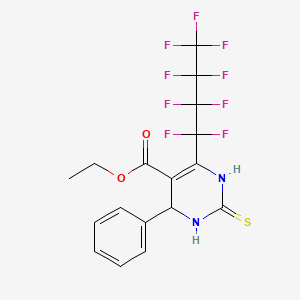
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
